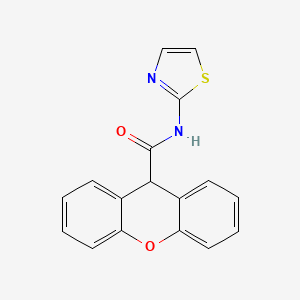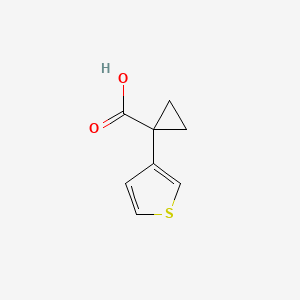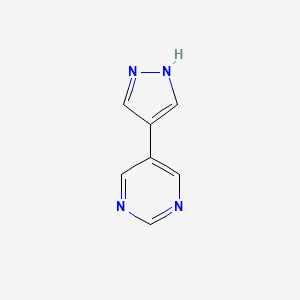
5-(1h-Pyrazol-4-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1H-Pyrazol-4-yl)pyrimidine: is a heterocyclic compound that features both a pyrazole and a pyrimidine ring. These types of compounds are known for their versatility and significance in various fields, including medicinal chemistry, agrochemistry, and materials science. The presence of nitrogen atoms in both rings contributes to the compound’s unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-Pyrazol-4-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloropyrimidine with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5-(1H-Pyrazol-4-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazole-pyrimidine derivatives
Scientific Research Applications
Chemistry: In chemistry, 5-(1H-Pyrazol-4-yl)pyrimidine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound exhibits significant biological activity, making it a candidate for drug discovery and development. It has been studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They are investigated for their ability to inhibit specific enzymes and receptors involved in disease pathways.
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. It is also employed in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 5-(1H-Pyrazol-4-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the modulation of cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
5-Amino-pyrazoles: These compounds share the pyrazole ring and exhibit similar reactivity and biological activity.
Pyrazolo[1,5-a]pyrimidines: These compounds have a fused ring system and are used in similar applications.
Uniqueness: 5-(1H-Pyrazol-4-yl)pyrimidine is unique due to its dual ring structure, which provides a versatile scaffold for chemical modifications. This duality allows for a wide range of derivatives with diverse biological and chemical properties .
Properties
Molecular Formula |
C7H6N4 |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
5-(1H-pyrazol-4-yl)pyrimidine |
InChI |
InChI=1S/C7H6N4/c1-6(2-9-5-8-1)7-3-10-11-4-7/h1-5H,(H,10,11) |
InChI Key |
KKTALDRBBASPFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)C2=CN=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



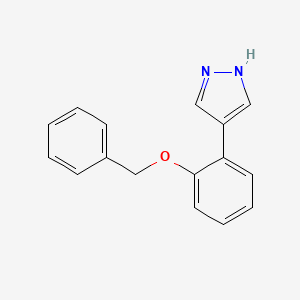
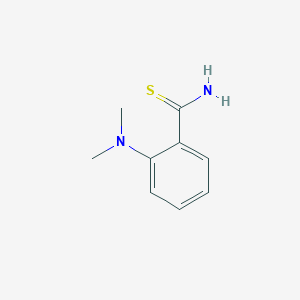
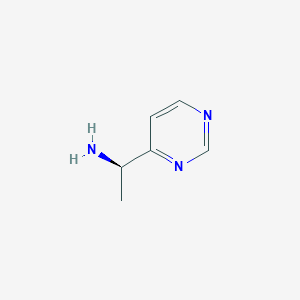
![3-Amino-3-(benzo[b]thiophen-3-yl)propan-1-ol](/img/structure/B13594526.png)

![{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13594530.png)
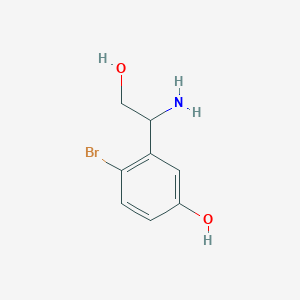
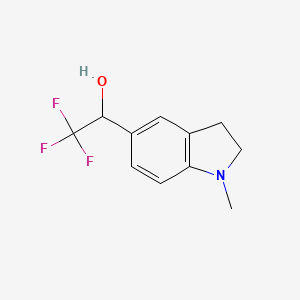
![O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine](/img/structure/B13594557.png)
![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carbothioamide](/img/structure/B13594562.png)
